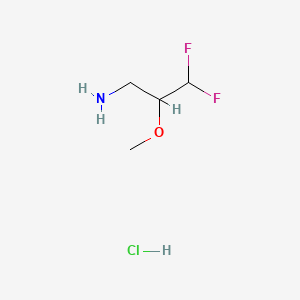
3,3-Difluoro-2-methoxypropan-1-aminehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Difluoro-2-methoxypropan-1-aminehydrochloride is a chemical compound with the molecular formula C4H10ClF2NO. It is known for its unique structure, which includes two fluorine atoms and a methoxy group attached to a propane backbone. This compound is often used in various scientific research applications due to its distinctive chemical properties .
Métodos De Preparación
The synthesis of 3,3-Difluoro-2-methoxypropan-1-aminehydrochloride typically involves multiple steps. One common method includes the reaction of 3,3-difluoropropanol with methoxyamine under controlled conditions to form the intermediate 3,3-difluoro-2-methoxypropan-1-amine. This intermediate is then treated with hydrochloric acid to yield the final product, this compound .
Análisis De Reacciones Químicas
3,3-Difluoro-2-methoxypropan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Aplicaciones Científicas De Investigación
3,3-Difluoro-2-methoxypropan-1-aminehydrochloride is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,3-Difluoro-2-methoxypropan-1-aminehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
3,3-Difluoro-2-methoxypropan-1-aminehydrochloride can be compared with similar compounds such as:
3,3-Difluoro-2-methoxypropan-1-amine: Lacks the hydrochloride group, which may affect its solubility and reactivity.
2-Methoxypropan-1-amine: Does not contain fluorine atoms, resulting in different chemical properties and reactivity.
3,3-Difluoropropan-1-amine: Lacks the methoxy group, leading to variations in its chemical behavior and applications.
This compound’s unique combination of fluorine atoms and a methoxy group makes it distinct from its analogs, providing specific advantages in certain research and industrial applications.
Propiedades
Fórmula molecular |
C4H10ClF2NO |
|---|---|
Peso molecular |
161.58 g/mol |
Nombre IUPAC |
3,3-difluoro-2-methoxypropan-1-amine;hydrochloride |
InChI |
InChI=1S/C4H9F2NO.ClH/c1-8-3(2-7)4(5)6;/h3-4H,2,7H2,1H3;1H |
Clave InChI |
OTQOVNVSXZEEAM-UHFFFAOYSA-N |
SMILES canónico |
COC(CN)C(F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















